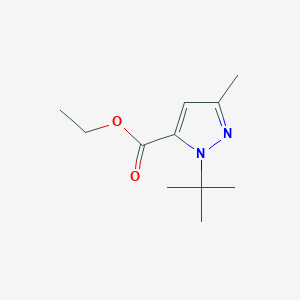

ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-tert-butyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)12-13(9)11(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNRGKIYKQZOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646606 | |

| Record name | Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-08-4 | |

| Record name | Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate: Current Status of Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The compound is ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate. Its chemical structure consists of a pyrazole ring substituted at the 1-position with a tert-butyl group, at the 3-position with a methyl group, and at the 5-position with an ethyl carboxylate group.

It is critical to distinguish this compound from its isomers , for which some data is available. Notably, the isomer ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 133261-10-6) features a different substitution pattern on the pyrazole ring, which significantly influences its chemical and physical properties.

A definitive CAS number for this compound could not be located, suggesting it may not be a widely synthesized or commercially available compound.

Physicochemical Properties

Due to the absence of experimental data for the target compound, a precise summary of its quantitative physicochemical properties cannot be provided. However, based on the properties of analogous pyrazole esters, the following characteristics can be inferred:

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₁₁H₁₈N₂O₂ | --- |

| Molecular Weight | 210.27 g/mol | --- |

| Appearance | Likely a solid or oil | Based on similar pyrazole esters. |

| Melting Point | Not available | Highly dependent on crystalline structure. |

| Boiling Point | Not available | Expected to be > 200 °C at atmospheric pressure. |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and have low solubility in water. | Typical for small organic esters. |

| pKa | Not available | The pyrazole ring is weakly basic. |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general synthetic approach for this class of compounds involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine.

A plausible synthetic route is visualized in the workflow diagram below. This represents a generalized approach and would require optimization for the specific target molecule.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of an appropriate β-ketoester in a suitable solvent (e.g., ethanol, acetic acid), add tert-butylhydrazine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete cyclization.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole carboxylate.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.

However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Therefore, without experimental data, the biological profile of the title compound remains unknown.

The logical relationship for investigating the biological potential of a novel pyrazole compound is outlined below.

Conclusion

Navigating the Ambiguities of Pyrazole Nomenclature: A Case Study of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

A comprehensive investigation into the chemical identity of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate reveals significant ambiguity in its structural definition across chemical databases and a notable absence of definitive characterization in peer-reviewed scientific literature. This lack of a verifiable structure precludes the development of an in-depth technical guide as requested, highlighting a critical challenge in chemical data consistency and the importance of rigorous spectroscopic or crystallographic validation.

The inquiry for a detailed technical guide on this compound, intended for a scientific audience, necessitates a precise understanding of its molecular architecture. However, an extensive search of chemical supplier databases and scientific literature has uncovered conflicting information and a lack of primary research data to unequivocally confirm the structure corresponding to this specific IUPAC name.

The Challenge of Isomeric Specificity

The core of the issue lies in the substitution pattern of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The requested name specifies a tert-butyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position.

Our investigation revealed several similarly named compounds, each with a different arrangement of these substituents. For instance, commercially available compounds are often listed as "ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate" or "ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate". These are distinct isomers with potentially different physical, chemical, and biological properties. The subtle but significant difference in numbering highlights the importance of precise nomenclature in chemistry.

A logical representation of the requested molecule, assuming standard IUPAC naming conventions, is presented below. This diagram illustrates the connectivity of the atoms as dictated by the name "this compound".

Technical Guide: Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate and Related Isomers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the chemical identity of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate and its closely related isomers. Due to the limited availability of specific data for the requested compound, this document provides key information on its constitutional isomers to aid in research and development.

Chemical Identity and Data Presentation

An extensive search for "this compound" did not yield a specific, confirmed CAS number or a comprehensive dataset. However, data for several constitutional isomers are available. These isomers share the same molecular formula and molecular weight but differ in the arrangement of substituents on the pyrazole ring. Such differences can lead to distinct chemical, physical, and biological properties.

The table below summarizes the available quantitative data for these related compounds, facilitating a clear comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylate | 519056-54-3 | C₁₁H₁₈N₂O₂ | 210.27 |

| Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate | 133261-10-6 | C₁₁H₁₈N₂O₂ | 210.27 |

| Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate | 916791-97-4 | C₁₀H₁₆N₂O₂ | 196.25[1] |

Note: The molecular formula for the requested compound, this compound, would be C₁₁H₁₈N₂O₂, with a calculated molecular weight of 210.27 g/mol .

Experimental Protocols: General Synthesis of Pyrazole Carboxylates

General Reaction Scheme:

A substituted hydrazine (in this case, tert-butylhydrazine) is reacted with a β-ketoester containing the desired substituents for the pyrazole ring. The initial condensation reaction forms a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazole ring.

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of the target pyrazole.

Significance in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. Its derivatives are known to exhibit diverse biological activities, including but not limited to:

-

Anti-inflammatory: As seen in celecoxib.

-

Anticancer: Targeting various signaling pathways.

-

Antimicrobial: Showing efficacy against bacteria and fungi.

-

Neurological: Acting on receptors in the central nervous system.

The specific substituents on the pyrazole ring play a crucial role in modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The tert-butyl group, for instance, can increase lipophilicity, potentially enhancing membrane permeability, while the methyl and ethyl carboxylate groups can be sites for further chemical modification to optimize biological activity and drug-like properties.

Illustrative Signaling Pathway Involvement:

The diagram below illustrates a hypothetical scenario where a pyrazole derivative, upon binding to a receptor, modulates a downstream signaling pathway, a common mechanism of action for drugs containing this scaffold.

Caption: Hypothetical signaling pathway modulated by a pyrazole derivative.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and characterization of such novel compounds. This guide details the principles and expected outcomes for the analysis of the title compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis

The synthesis of substituted pyrazoles can be achieved through various established methods. A common and effective route is the condensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, a plausible synthetic pathway would involve the reaction of an appropriate β-ketoester with tert-butylhydrazine.

Experimental Protocol: Synthesis of a Substituted Pyrazole

A general procedure for the synthesis of a pyrazole derivative involves the following steps:

-

Reaction Setup: To a solution of the chosen β-ketoester in a suitable solvent such as ethanol or acetic acid, an equimolar amount of the corresponding hydrazine (in this case, tert-butylhydrazine) is added dropwise at room temperature or 0 °C.

-

Reaction Progression: The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final pyrazole product.

Spectroscopic Data

While specific data for this compound is not available, the following tables present expected and observed data for structurally similar compounds. This information serves as a valuable reference for the interpretation of experimentally obtained spectra for the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H | ~6.5 | s | - |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 |

| -CH₃ (pyrazole) | ~2.3 | s | - |

| -C(CH₃)₃ | ~1.6 | s | - |

| -OCH₂CH₃ | ~1.3 | t | ~7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~162 |

| C (pyrazole, attached to N) | ~150 |

| C (pyrazole, attached to C=O) | ~140 |

| C (pyrazole, attached to methyl) | ~145 |

| C-H (pyrazole) | ~110 |

| -C (CH₃)₃ | ~60 |

| -OC H₂CH₃ | ~61 |

| -C (CH₃)₃ | ~30 |

| -C H₃ (pyrazole) | ~14 |

| -OCH₂C H₃ | ~14 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1720 | Strong |

| C=N (pyrazole ring) | ~1550 | Medium |

| C-H (aromatic/heteroaromatic) | ~3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium-Strong |

| C-O (ester) | 1100-1300 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 224 |

| [M+H]⁺ | 225 |

| [M-C₂H₅]⁺ | 195 |

| [M-OC₂H₅]⁺ | 179 |

| [M-COOC₂H₅]⁺ | 151 |

Experimental Protocols for Spectroscopic Analysis

4.1 NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

4.2 IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

4.3 Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a novel chemical entity like this compound.

Caption: Synthetic workflow for a substituted pyrazole.

Caption: Workflow for spectroscopic analysis.

The Rising Therapeutic Potential of N-tert-butyl Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry, yielding numerous compounds with a wide array of biological activities. Among these, N-tert-butyl pyrazole derivatives have emerged as a particularly promising class of molecules. The sterically bulky tert-butyl group at the N1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the current research on the biological activities of N-tert-butyl pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Anticancer Activity

N-tert-butyl pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected N-tert-butyl pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to quantify their potency.

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference Compound | Reference Activity (µM) |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HCT-116 (Colon) | 3.27 | 5-Fluorouracil | 3.70 |

| HT-29 (Colon) | 8.99 | 5-Fluorouracil | 12.36 | |

| SW-620 (Colon) | 14.80 | 5-Fluorouracil | 14.80 | |

| 3,5-ditert-butyl-1H-pyrazole (L5) | CFPAC-1 (Pancreatic) | >10 | Cisplatin | - |

| PANC-1 (Pancreatic) | >10 | Cisplatin | - | |

| MDA-MB-231 (Breast) | >10 | Cisplatin | - | |

| MCF-7 (Breast) | >10 | Cisplatin | - | |

| CaSki (Cervical) | >10 | Cisplatin | - | |

| HeLa (Cervical) | >10 | Cisplatin | - | |

| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a) | - | - | - | - |

| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) | - | - | - | - |

Note: The table is populated with data from available search results. A comprehensive table would require a systematic literature review beyond the scope of this interaction.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]

Materials:

-

N-tert-butyl pyrazole derivatives

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the N-tert-butyl pyrazole derivatives in the cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Several pyrazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. Key signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases. Some derivatives have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][3]

Caption: Intrinsic apoptosis pathway potentially modulated by N-tert-butyl pyrazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-tert-butyl pyrazole derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected N-tert-butyl pyrazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | Activity (MIC in µg/mL) | Reference Compound | Reference Activity (µg/mL) |

| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | 4 |

| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | - |

Note: The table is populated with data from available search results. A comprehensive table would require a systematic literature review. The specific structures of "Pyrazole Derivative 2, 3, and 4" are detailed in the cited literature.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

N-tert-butyl pyrazole derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate liquid medium

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the N-tert-butyl pyrazole derivatives in the microtiter plate wells containing broth.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. N-tert-butyl pyrazoles are being investigated as potentially more selective and potent anti-inflammatory agents.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX inhibitory activity of selected pyrazole derivatives. The half-maximal inhibitory concentration (IC50) and selectivity index (SI) are provided.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 2a | - | 0.01987 | - |

| Compound 3b | - | 0.03943 | 22.21 |

| Compound 4a | - | 0.06124 | 14.35 |

| Compound 5b | - | 0.03873 | 17.47 |

| Compound 5e | - | 0.03914 | 13.10 |

| Celecoxib (Reference) | - | - | >178 |

Note: The table is populated with data from available search results.[5][6] A comprehensive table would require a systematic literature review. The specific structures of the numbered compounds are detailed in the cited literature.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

N-tert-butyl pyrazole derivatives

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: Add the N-tert-butyl pyrazole derivatives at various concentrations to the wells of a 96-well plate. Add the enzyme solution and incubate.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Reaction Termination: Stop the reaction after a defined time.

-

PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[7]

Caption: Inhibition of the COX-2 pathway by N-tert-butyl pyrazole derivatives.

Conclusion

N-tert-butyl pyrazole derivatives represent a versatile and promising scaffold in drug discovery. The data presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic applications of this chemical class. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of lead compounds. The continued investigation of N-tert-butyl pyrazoles holds the potential to deliver novel and effective therapies for a range of human diseases.

References

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

The Pivotal Role of Pyrazole Carboxylates in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. When functionalized with a carboxylate group, this scaffold transforms into a versatile building block, giving rise to a plethora of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of pyrazole carboxylates, underscoring their significance in the discovery of novel therapeutic agents.

Synthetic Strategies for Pyrazole Carboxylates

The construction of the pyrazole carboxylate core can be achieved through several reliable synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely employed method for the preparation of pyrazoles. It involves the condensation of a β-ketoester with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.[1][2][3]

Detailed Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [2]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the ketoester), add water (10 mL) to the hot reaction mixture with stirring.

-

Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

-

Isolation and Purification: Collect the solid product by filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of pyrazoles. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent. The regioselectivity of the cycloaddition is a key consideration in this approach.[4][5]

Detailed Experimental Protocol: Synthesis of a Tetrasubstituted Pyrazole via 1,3-Dipolar Cycloaddition [5]

-

Generation of the Nitrile Imine: In a reaction vessel, dissolve the appropriate hydrazonoyl halide (1.0 mmol) in a suitable solvent such as THF or chloroform. Add a base, typically triethylamine (1.2 mmol), at room temperature to generate the nitrile imine in situ.

-

Cycloaddition: To the solution containing the nitrile imine, add the alkyne or alkene dipolarophile (1.1 mmol). The reaction mixture is typically stirred at room temperature or gently heated to drive the cycloaddition to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrohalide salt. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis from α,β-Unsaturated Ketones

Pyrazoles can also be synthesized from α,β-unsaturated ketones (chalcones) and hydrazine derivatives. This method proceeds through the formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[6][7]

Detailed Experimental Protocol: Synthesis of a Pyrazole from a Chalcone and Hydrazine [6]

-

Reaction Setup: Dissolve the α,β-unsaturated ketone (1.0 mmol) and hydrazine hydrate or a substituted hydrazine (1.1 mmol) in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction is monitored by TLC.

-

Oxidation (if necessary): In many cases, the initial product is a pyrazoline, which requires subsequent oxidation to the aromatic pyrazole. This can often be achieved in situ or in a separate step using an oxidizing agent such as iodine, air, or a mild chemical oxidant.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Biological Activities and Therapeutic Potential

Pyrazole carboxylates have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous pyrazole carboxylate derivatives have been reported to exhibit potent anticancer activity against a variety of cancer cell lines.[8][9][10][11] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as protein kinases.

Table 1: Anticancer Activity of Representative Pyrazole Carboxylate Derivatives

| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 22 | EGFR Inhibitor | MCF7 | Breast Cancer | 3.15 | [8] |

| Compound 23 | EGFR Inhibitor | A549 | Lung Cancer | 2.82 | [8] |

| Compound 29 | CDK2 Inhibitor | HepG2 | Liver Cancer | 10.05 | [8] |

| Compound 36 | CDK2 Inhibitor | - | - | 0.199 | [8] |

| 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [9] |

| L2 | - | CFPAC-1 | Pancreatic Cancer | 61.7 | [12] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Many pyrazole carboxylates have been designed and synthesized as potent and selective inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[13][14][15][16][17][18]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Carboxylate Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| 15c | COX-2 | 0.059 | 98.71 | [15] |

| 15d | COX-2 | 0.062 | 89.52 | [15] |

| 19d | COX-2 | 0.081 | 28.56 | [15] |

| 5f | COX-2 | 1.50 | 9.56 | [13] |

| 6f | COX-2 | 1.15 | 8.31 | [13] |

| 23 | COX-2 | 0.74 | - | [19] |

Antimicrobial Activity

Pyrazole carboxylates have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[20][21][22] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency.

Table 3: Antimicrobial Activity of Representative Pyrazole Carboxylate Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 21a | Aspergillus niger | 2.9 | [21] |

| 21a | Staphylococcus aureus | 62.5 | [21] |

| 3 | Escherichia coli | 0.25 | [22] |

| 4 | Streptococcus epidermidis | 0.25 | [22] |

| 2 | Aspergillus niger | 1 | [22] |

| 18 | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | [20] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole carboxylates are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Inhibition of Cyclooxygenase (COX) Pathway

A primary mechanism of anti-inflammatory action for many pyrazole carboxylates is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

References

- 1. name-reaction.com [name-reaction.com]

- 2. benchchem.com [benchchem.com]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2024.sci-hub.se [2024.sci-hub.se]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to Substituted Pyrazole Esters in Research

Introduction: The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile core for designing molecules that can interact with a wide array of biological targets.[3][4] Among the vast library of pyrazole derivatives, substituted pyrazole esters represent a particularly significant class, appearing in compounds with a broad spectrum of pharmacological activities, from anti-inflammatory to antibacterial agents.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, and significance of substituted pyrazole esters for professionals in research and drug development.

I. Discovery and Synthesis of the Pyrazole Ester Core

The synthesis of the pyrazole ring is a well-established field, with modern methods offering high efficiency and versatility. The ester functionality is typically introduced either during the primary ring formation or by subsequent modification of a pyrazole carboxylic acid precursor.

Key Synthetic Methodologies:

-

Knorr Pyrazole Synthesis: The classical and most fundamental method involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[7] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazolone ring, a tautomer of the hydroxypyrazole ester.[8][9][10][11]

-

Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly rely on MCRs, which allow for the construction of complex, fully substituted pyrazoles in a single step from three or more starting materials.[12][13] These reactions are highly efficient and atom-economical.[14] For instance, a one-pot reaction of aldehydes, β-ketoesters, and hydrazines can directly yield substituted pyrazole-4-carboxylates.[14][15]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an α,β-unsaturated ester.[5][16] This approach offers a high degree of control over the substitution pattern of the final pyrazole ester.

The general workflow for synthesizing a pyrazole ester, exemplified by the Knorr synthesis, involves the condensation of starting materials to form the core heterocyclic ring, which is then isolated and purified.

II. Significance and Biological Activities

Substituted pyrazole esters are integral to the discovery of new therapeutic agents due to their diverse and potent biological activities. Their significance spans multiple fields of medicine and agriculture.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[17] The blockbuster anti-inflammatory drug Celecoxib, a pyrazole derivative, selectively inhibits COX-2, reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[18][19] Research has shown that novel pyrazole esters can exhibit significant COX-2 inhibitory activity, with some compounds showing potency comparable or superior to celecoxib.[20][21]

The mechanism involves blocking the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

Antibacterial Activity

With the rise of antibiotic resistance, there is a critical need for new antibacterial agents. Substituted pyrazole esters have emerged as a promising class of compounds in this area.[22][23] Certain triazole-containing pyrazole ester derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6]

The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase II/IV.[6][24] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This targeted mechanism makes them attractive candidates for further development.

Other Therapeutic Areas

The versatility of the pyrazole ester scaffold extends to numerous other biological activities, including:

-

Anticancer: Some derivatives induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][20][25]

-

Antiviral: Pyrazole esters have been investigated as inhibitors of viral replication, with activity reported against viruses like West Nile Virus and Tobacco Mosaic Virus.[5][26]

-

Antifungal: Many pyrazole structures show significant activity against fungal pathogens.[27]

-

Neuroprotective: Certain pyrazoles have shown the ability to protect neurons from damage in toxicity models.[28]

III. Structure-Activity Relationship (SAR)

The biological activity of substituted pyrazole esters is highly dependent on the nature and position of substituents on the pyrazole ring and the ester group. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.[29][30][31] For example, in a series of antibacterial triazole-containing pyrazole esters, it was found that electron-donating groups at certain positions enhanced activity, while electron-withdrawing groups were beneficial at other positions.[6] This highlights the nuanced electronic and steric requirements for potent biological activity.

IV. Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of various substituted pyrazole derivatives, including esters and related analogues.

Table 1: Anti-inflammatory and COX-2 Inhibitory Activity

| Compound ID | In Vivo Anti-inflammatory (% Inhibition) | In Vitro COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Celecoxib | ~82.8% | 0.045 | 327 | [18][21] |

| Compound 5u | 80.63% | 1.79 | 74.92 | [18] |

| Compound 5s | 78.09% | 2.11 | 72.95 | [18] |

| Compound 8b | Potent | 0.043 | 316 | [21] |

| Compound 8g | Potent | 0.045 | 268 | [21] |

IC₅₀ is the half-maximal inhibitory concentration. SI indicates selectivity for COX-2 over COX-1.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | S. aureus (µg/mL) | L. monocytogenes (µg/mL) | E. coli (µg/mL) | S. gallinarum (µg/mL) | Reference |

|---|---|---|---|---|---|

| Ciprofloxacin | 8 | 4 | 4 | 2 | [6] |

| Compound 4d | 4 | 2 | 4 | 0.5 | [6] |

| Compound 7g | 16 | 15 | 14 | N/A | [32] |

| Thiazolo-pyrazole 17 | 4 (MRSA) | N/A | N/A | N/A | [24] |

MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

V. Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are representative protocols for the synthesis and evaluation of pyrazole esters and their precursors.

Protocol 1: General Synthesis of Triazole-Containing Pyrazole Ester (e.g., Compound 4a)[6]

-

Synthesis of Pyrazole Carboxylic Acid (Intermediate):

-

Dissolve substituted phenylhydrazine in ethanol.

-

Add ethyl acetoacetate and react to form the pyrazolone intermediate.

-

Treat the intermediate with Vilsmeier-Haack Reagent (DMF/POCl₃) to obtain the corresponding 5-chloro-pyrazole-4-carbaldehyde.

-

Oxidize the aldehyde using KMnO₄ to yield the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

-

-

Synthesis of Triazole Alcohol (Intermediate):

-

Prepare the 1-phenyl-1H-1,2,4-triazol-3-ol from phenylhydrazine hydrochloride and urea under acidic conditions with formic acid.

-

-

Esterification (Final Step):

-

To a solution of the pyrazole carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the acid chloride.

-

Dissolve the resulting acid chloride and the triazole alcohol (1.0 eq) in dry DCM.

-

Add triethylamine (1.2 eq) and stir at room temperature for 5-8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the final pyrazole ester.

-

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay[21]

-

Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2 enzymes.

-

Method: Use a commercial enzyme immunoassay (EIA) kit (e.g., from Cayman Chemical, No. 560131).

-

Procedure:

-

Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound solution.

-

Incubate for a short period at a specified temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid (substrate).

-

Incubate for a specified time (e.g., 10 minutes).

-

Stop the reaction and measure the production of prostaglandins (e.g., PGF2α) using the EIA protocol, which typically involves a competitive assay with an antibody and a colorimetric substrate.

-

Read the absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration causing 50% inhibition) from the resulting dose-response curve.

-

VI. Conclusion and Future Outlook

Substituted pyrazole esters continue to be a focal point of research in medicinal chemistry and drug discovery.[33] Their synthetic tractability, coupled with a wide range of potent biological activities, ensures their role in the development of next-generation therapeutics.[2][3] Future research will likely focus on leveraging modern synthetic techniques like multicomponent and flow chemistry to rapidly generate diverse compound libraries. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships, aided by computational modeling, will enable the design of more potent, selective, and safer drug candidates to address unmet medical needs.[34][35]

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. name-reaction.com [name-reaction.com]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. researchgate.net [researchgate.net]

- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 28. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 31. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and material safety data for ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 133261-10-6). The information is compiled to ensure safe laboratory practices and proper management of this chemical compound.

Chemical Identification and Physical Properties

This section details the fundamental chemical and physical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 133261-10-6 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

| State | Liquid | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements.

| Hazard Classification | Hazard Statement | Precautionary Statement Codes |

| Skin Irritation | H315: Causes skin irritation | P280, P261 |

| Eye Irritation | H319: Causes serious eye irritation | P280 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261 |

Summary of Health Effects:

-

Skin Contact: May cause irritation and redness at the site of contact.[1]

-

Eye Contact: Can lead to irritation, redness, and profuse watering of the eyes.[1]

-

Ingestion: May result in soreness and redness of the mouth and throat.[1]

-

Inhalation: May cause irritation of the throat with a feeling of tightness in the chest, potentially leading to coughing or wheezing.[1]

Below is a workflow for hazard identification and the recommended initial response.

Caption: Hazard Identification and Initial Response Workflow.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

-

Avoid breathing vapors.[1]

-

Ensure sufficient ventilation in the handling area.[1]

Storage:

-

Store in a cool, well-ventilated area.[1]

-

Keep the container tightly closed.[1]

-

The substance is light and moisture sensitive; store under Argon.[1]

Accidental Release Measures

In the event of a spill, the following measures should be taken:

-

Personal Precautions: Refer to Section 5 for personal protection details. If the spill is outside, do not approach from downwind. Keep bystanders upwind and away from the danger point. Mark the contaminated area and prevent unauthorized access. Leaking containers should be turned to prevent further escape of the liquid.[1]

-

Environmental Precautions: Do not discharge into drains or rivers. Contain the spillage using bunding.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Parameter | Specification |

| Engineering Measures | Ensure there is sufficient ventilation of the area.[1] |

| Respiratory Protection | A self-contained breathing apparatus must be available in case of emergency.[1] |

| Hand Protection | Protective gloves.[1] |

| Eye Protection | Safety glasses. An eye bath should be readily available.[1] |

| Skin Protection | Protective clothing.[1] |

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of Controls for Safe Handling.

Fire-Fighting Measures

-

Extinguishing Media: Suitable extinguishing media for the surrounding fire should be used.

-

Advice for Fire-fighters: Wear a self-contained breathing apparatus. Protective clothing should be worn to prevent contact with skin and eyes.[1]

-

Hazardous Decomposition Products: In case of combustion, toxic fumes of carbon dioxide and carbon monoxide may be emitted.[1]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.

-

Hazardous Decomposition Products: In combustion, emits toxic fumes of carbon dioxide / carbon monoxide.[1]

Toxicological and Ecological Information

-

PBT/vPvB Assessment: This product is not identified as a PBT/vPvB substance.[1]

-

Other Adverse Effects: No data available.[1]

Disposal Considerations

-

Disposal of Packaging: Dispose of as special waste in compliance with local and national regulations.[1]

-

General: Observe all federal, state, and local environmental regulations.[1]

Disclaimer: The information provided in this document is intended for research purposes only and should be handled exclusively by individuals trained in safety and laboratory procedures. The information is believed to be accurate to the best of our knowledge but should not be considered all-inclusive.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylate from Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of a key β-ketoester intermediate, followed by a regioselective cyclocondensation with tert-butylhydrazine.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific target molecule, this compound, incorporates a bulky tert-butyl group at the N1 position of the pyrazole ring, which can significantly influence its biological profile and pharmacokinetic properties. The synthetic strategy outlined herein is a robust and efficient method for obtaining this compound in good yield and purity.

The overall synthetic pathway involves two key transformations:

-

Claisen Condensation: Synthesis of the precursor ethyl 3-methyl-2,4-dioxopentanoate via a crossed Claisen condensation between ethyl propionate and diethyl oxalate.

-

Cyclocondensation: Regioselective reaction of the resulting β-ketoester with tert-butylhydrazine to form the desired pyrazole ring system.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-methyl-2,4-dioxopentanoate (β-Ketoester Precursor)

This protocol is adapted from a well-established procedure for the synthesis of similar β-ketoesters.[1]

Reaction Scheme: EtOOC-COOEt + CH₃CH₂COOEt → EtOOC-CO-CH(CH₃)-COOEt

Materials and Reagents:

-

Sodium metal

-

Absolute ethanol

-

Diethyl oxalate

-

Ethyl propionate

-

Diethyl ether

-

3 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and take appropriate safety precautions.

-

Claisen Condensation: After all the sodium has reacted, cool the flask in an ice bath. Add a mixture of 73.0 g (0.5 mol) of diethyl oxalate and 51.0 g (0.5 mol) of ethyl propionate dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield ethyl 3-methyl-2,4-dioxopentanoate as a colorless to pale yellow liquid.

Part 2: Synthesis of this compound

This protocol is based on established methods for pyrazole synthesis from β-dicarbonyl compounds and substituted hydrazines.

Reaction Scheme: EtOOC-CO-CH(CH₃)-CO-CH₃ + t-BuNHNH₂ → this compound

Materials and Reagents:

-

Ethyl 3-methyl-2,4-dioxopentanoate

-

tert-Butylhydrazine hydrochloride

-

Ethanol

-

Triethylamine

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a 250 mL round-bottom flask, dissolve 8.6 g (0.05 mol) of ethyl 3-methyl-2,4-dioxopentanoate and 6.2 g (0.05 mol) of tert-butylhydrazine hydrochloride in 100 mL of ethanol.

-

Add 7.0 mL (0.05 mol) of triethylamine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Boiling/Melting Point (°C) |

| Ethyl 3-methyl-2,4-dioxopentanoate | C₈H₁₂O₄ | 172.18 | 60-70 | Colorless to pale yellow liquid | 110-112 °C / 15 mmHg |

| This compound | C₁₁H₁₈N₂O₂ | 210.27 | 75-85 | White to off-white solid | 45-48 °C |

Visualization of Workflow and Reaction

Caption: Overall workflow for the synthesis of the target pyrazole.

Caption: Chemical reaction scheme for the two-step synthesis.

Discussion of Regioselectivity

The cyclocondensation of an unsymmetrical β-ketoester with a substituted hydrazine can potentially lead to two regioisomers. In this synthesis, the reaction between ethyl 3-methyl-2,4-dioxopentanoate and tert-butylhydrazine is expected to be highly regioselective. The steric bulk of the tert-butyl group on the hydrazine directs the initial nucleophilic attack of the less hindered -NH₂ group to the more electrophilic and less sterically hindered carbonyl carbon of the β-ketoester (the one derived from diethyl oxalate). Subsequent cyclization and dehydration lead predominantly to the formation of the desired N1-tert-butylated pyrazole, this compound. The alternative isomer, where the tert-butyl group would be adjacent to the methyl-substituted carbon, is sterically disfavored.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Sodium metal reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

tert-Butylhydrazine hydrochloride is toxic and should be handled with caution. Avoid inhalation and skin contact.

-

The solvents used are flammable. Avoid open flames and sources of ignition.

References

One-Pot Synthesis of Substituted Pyrazole-5-Carboxylates: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the efficient one-pot synthesis of substituted pyrazole-5-carboxylates, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The described methods offer advantages in terms of operational simplicity, time efficiency, and atom economy, making them highly suitable for research and development settings.

Introduction

Pyrazoles are a fundamental heterocyclic scaffold found in numerous pharmaceuticals and agrochemicals. Specifically, pyrazole-5-carboxylates serve as crucial intermediates in the synthesis of a wide range of bioactive molecules. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot protocols detailed herein streamline the synthetic process, providing rapid access to a variety of substituted pyrazole-5-carboxylates from readily available starting materials.

Protocol 1: Regiocontrolled Three-Component Synthesis from Trichloromethyl Enones

This protocol outlines a regioselective one-pot synthesis of 1-substituted-5-aryl/alkyl-1H-pyrazole-3-carboxylates. The trichloromethyl group of the starting enone serves as a precursor to the carboxylate functionality, and the regioselectivity is controlled by the nature of the hydrazine reactant. Using arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer.[1]

Experimental Protocol

-

Reaction Setup: To a solution of the appropriate 4,4,4-trichloro-1-alken-3-one (1.0 equiv.) in methanol (0.2 M), add the corresponding arylhydrazine hydrochloride (1.2 equiv.).

-

Reaction Execution: Stir the reaction mixture at 60 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 1,5-disubstituted-1H-pyrazole-3-carboxylate.[1]

Quantitative Data Summary

The following table summarizes the yields for a selection of synthesized methyl 1,5-disubstituted-1H-pyrazole-3-carboxylates using the described protocol.[1]

| Entry | R¹ (at position 5) | R² (at position 1) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 85 |

| 2 | 4-Nitrophenyl | Phenyl | Methyl 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 85 |

| 3 | Naphthalen-2-yl | Phenyl | Methyl 5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 88 |

| 4 | Isopropyl | Phenyl | Methyl 5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylate | 70 |

| 5 | Phenyl | 4-Sulfamoylphenyl | Methyl 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate | 73 |

Experimental Workflow

Caption: Workflow for the regiocontrolled one-pot synthesis of pyrazole-3-carboxylates.

Protocol 2: Three-Component Synthesis from Enones, Tosylhydrazide, and Halides

This protocol describes a versatile three-step, one-pot synthesis of 1-substituted pyrazole derivatives from enones, p-toluenesulfonyl hydrazide, and electrophiles (halides). By selecting an enone bearing an ester group, this method can be adapted for the synthesis of pyrazole-5-carboxylates. The reaction proceeds via the formation of a pyrazole intermediate which is then N-substituted in situ.[2]

Experimental Protocol

-

Formation of the Pyrazole Intermediate: In a suitable reaction vessel, dissolve the enone (1.0 equiv.) and p-toluenesulfonyl hydrazide (1.0 equiv.) in ethanol. Add sodium hydroxide (1.1 equiv.) and reflux the mixture. Monitor the formation of the pyrazole intermediate by TLC.

-

Solvent Exchange: Once the formation of the intermediate is complete, remove the ethanol under reduced pressure.

-

N-Substitution: Add acetonitrile to the residue, followed by the halide electrophile (1.5 equiv.) and sodium hydroxide (1.5 equiv.). Stir the reaction mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted pyrazole-5-carboxylate.[2]

Quantitative Data Summary

The following table presents representative yields for the N-substitution step of the pyrazole intermediate formed from cinnamaldehyde.[2]

| Entry | Electrophile (R¹-X) | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Acetonitrile | 2 | 91 |

| 2 | Benzoyl chloride | Acetonitrile | 2 | 85 |

| 3 | Iodoethane | Acetonitrile | 3 | 82 |

| 4 | Allyl bromide | Acetonitrile | 3 | 86 |

| 5 | Propargyl bromide | Acetonitrile | 3 | 88 |

Experimental Workflow

Caption: Workflow for the one-pot synthesis of 1-substituted pyrazoles from enones.

Conclusion

The one-pot protocols presented provide efficient and versatile methods for the synthesis of substituted pyrazole-5-carboxylates. These procedures are amenable to the generation of diverse libraries of compounds for biological screening and further synthetic elaboration. The clear and detailed methodologies, coupled with the summarized quantitative data, should enable researchers to readily implement and adapt these synthetic strategies for their specific research needs.

References

Application Notes & Protocols: Experimental Procedures for the Cyclocondensation of β-Ketoesters

Audience: Researchers, scientists, and drug development professionals.

Introduction: β-Ketoesters are highly versatile building blocks in organic synthesis due to their dual electrophilic and nucleophilic reactivity.[1] Their cyclocondensation reactions are fundamental for the construction of a wide array of heterocyclic compounds, many of which form the core scaffolds of pharmaceutically active molecules.[2] Key multicomponent reactions such as the Biginelli, Hantzsch, and Pechmann reactions utilize β-ketoesters to efficiently generate complex molecules like dihydropyrimidinones, dihydropyridines, and coumarins in a single step.[3][4][5] These heterocycles are prominent in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, antihypertensive, and anticancer properties. This document provides detailed experimental protocols for these key cyclocondensation reactions, presents comparative data, and outlines the general workflows.

Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

The Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[3][6] First reported by Pietro Biginelli in 1893, this reaction is a straightforward and atom-economical method for synthesizing dihydropyrimidinones (DHPMs).[4][7] DHPMs are a class of compounds widely used in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[8]

Experimental Protocol: Solvent-Free Synthesis of DHPMs using an Ionic Liquid Catalyst

This protocol is adapted from a method utilizing a Brønsted acidic ionic liquid, [Btto][p-TSA], as a recyclable and efficient catalyst under solvent-free conditions.[7]

Materials:

-

Aldehyde (e.g., Benzaldehyde, 3 mmol)

-

β-Ketoester (e.g., Ethyl acetoacetate, 3 mmol)

-

Urea or Thiourea (4.5 mmol)

-

Brønsted acidic ionic liquid [Btto][p-TSA] (0.15 mmol)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and heating plate

-

Ethanol (for recrystallization)

-

Dilute HCl

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, combine the aldehyde (3 mmol), β-ketoester (3 mmol), urea or thiourea (4.5 mmol), and the ionic liquid catalyst [Btto][p-TSA] (0.15 mmol).[7]

-

Reaction Conditions: Place the flask on a pre-heated stirrer plate and heat the mixture at 90 °C with magnetic stirring for the appropriate time (typically 30 minutes, monitor by TLC).[7]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Add hot ethanol to the solidified mixture and stir until the product dissolves.

-

Purification: Filter the hot solution to remove the catalyst. The catalyst can be washed, dried, and reused. Allow the filtrate to cool to room temperature, which will cause the DHPM product to crystallize.

-

Final Product: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Biginelli Reaction Mechanism Workflow

The proposed mechanism involves an initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final DHPM product.[6][8][9]

Caption: General workflow for the one-pot Biginelli cyclocondensation.

Pechmann Condensation for the Synthesis of Coumarins

The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions.[10] Coumarins are a large class of benzopyrone derivatives found widely in nature and possess diverse biological activities, including antimicrobial and antioxidant properties.[11] Various acid catalysts can be employed, ranging from strong mineral acids like H₂SO₄ to milder Lewis acids and solid-supported catalysts.[12]

Experimental Protocol: Solvent-Free Pechmann Condensation

This protocol describes a solvent-free synthesis of coumarins using alum [KAl(SO₄)₂·12H₂O] as an inexpensive and efficient catalyst.[12]

Materials:

-

Phenol (e.g., Resorcinol, 10 mmol)

-

β-Ketoester (e.g., Ethyl acetoacetate, 10 mmol)

-

Alum [KAl(SO₄)₂·12H₂O] (4 mmol, 40 mol%)

-

Mortar and pestle

-

Round-bottom flask or beaker

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Thoroughly grind a mixture of the phenol (10 mmol), β-ketoester (10 mmol), and alum (4 mmol) in a mortar and pestle.

-